1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a thiophen-3-yl group, and a 1,3,4-oxadiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxybenzylamine: This intermediate can be synthesized by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Synthesis of 5-(Thiophen-3-yl)-1,3,4-oxadiazole: This intermediate can be prepared by the cyclization of thiophene-3-carboxylic acid hydrazide with a suitable reagent like phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzylamine with 5-(thiophen-3-yl)-1,3,4-oxadiazole in the presence of a coupling reagent such as carbonyldiimidazole to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or thiophene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s action.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.
1-(3,4-Dimethoxybenzyl)-3-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a furan-3-yl group instead of thiophen-3-yl.
1-(3,4-Dimethoxybenzyl)-3-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)urea: Similar structure with a pyridin-3-yl group instead of thiophen-3-yl.
Uniqueness
1-(3,4-Dimethoxybenzyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-22-12-4-3-10(7-13(12)23-2)8-17-15(21)18-16-20-19-14(24-16)11-5-6-25-9-11/h3-7,9H,8H2,1-2H3,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVNPRYBPGIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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